molecular formula C19H11N3O2 B2953960 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 371773-61-4

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2953960
CAS No.: 371773-61-4
M. Wt: 313.316
InChI Key: IDUIJQUMAWSKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile is a promising chemical scaffold in medicinal chemistry and anticancer research. This compound integrates three privileged pharmacophores: a coumarin nucleus, a phenylpyrazole framework, and a carbonitrile functional group. The coumarin moiety is widely recognized for its broad biological activities, serving as a fundamental building block for developing novel therapeutic agents . Notably, closely related structural analogs have demonstrated significant cytotoxic efficacy in vitro against a diverse panel of 60 human cancer cell lines, with some derivatives exhibiting growth inhibition percentages (GIP) of up to 96% and even lethal effects against specific cell lines such as melanoma MDA-MB-435 and renal cancer A498 . The carbonitrile group at the 4-position of the pyrazole ring is a critical synthetic handle, enabling further chemical transformations to generate more complex heterocyclic systems like 1,3,4-thiadiazoles and 1,3-thiazoles, which are known for their enhanced biological properties . This compound is intended for research applications only, primarily serving as a key intermediate for the synthesis of novel small molecules with potential anticancer activity. Researchers utilize this carbonitrile derivative to explore structure-activity relationships (SAR) and to develop new therapeutic candidates aimed at overcoming drug resistance in chemotherapy. The product is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c20-11-14-12-22(15-7-2-1-3-8-15)21-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUIJQUMAWSKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step reaction process One common method is the condensation of 2-oxo-2H-chromen-3-yl derivatives with phenylhydrazine under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for introducing the cyano group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antiproliferative and antioxidant properties.

Medicine: Research has explored its use in the treatment of various diseases, such as cancer and inflammatory conditions.

Industry: The compound's unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Coumarin-pyrazole-carbonitrile 2-Oxo-chromen-3-yl, phenyl, C≡N Under investigation
5-Amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (50) Pyrazole-carbonitrile 4-(Dimethylamino)phenyl, NH₂ Precursor to antibacterial agents
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (3i) Pyrazole-carbonitrile 4-Bromophenyl N/A (structural studies)
3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile-thiazole 4-Chlorophenyl, methylthiazole Converted to carboxamide/acid
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) Pyrazole-carbonitrile-chloroacetyl Chloroacetyl, NH₂ Alkylation potential
  • Coumarin vs. Non-Coumarin Hybrids: The target compound’s coumarin moiety distinguishes it from pyrazole-carbonitriles with phenyl, thiazole, or acetyl substituents. Coumarin’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to bromophenyl (electron-withdrawing) or dimethylaminophenyl (electron-donating) groups .
  • Functional Group Variations : The carbonitrile group offers distinct reactivity; for example, it can be hydrolyzed to carboxylic acids (as in ) or reduced to amines, unlike chloroacetyl or thiazole-linked derivatives .

Physical and Spectroscopic Properties

Table 4: Comparative Physical Data
Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) Molecular Weight Reference
Target Compound Not reported ~2200 (estimated) ~330
3-(4-Bromophenyl)-1-phenyl-pyrazole-4-carbonitrile (3i) 210 2210 310.2
Compound 13 () 218–220 N/A 497.89
  • Melting Points : Bromophenyl derivatives (e.g., 3i) exhibit higher melting points (210°C) due to stronger intermolecular interactions compared to coumarin hybrids .
  • IR Spectroscopy : The carbonitrile group’s stretching frequency (~2200–2231 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions .

Biological Activity

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile, a compound belonging to the chromene and pyrazole classes, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and research.

Synthesis Overview

The synthesis of this compound typically involves several steps, including the reaction of 3-acetyl-2H-chromen-2-one with phenylhydrazine, followed by Vilsmeier-Haack formylation. Alternative synthetic routes have also been explored, emphasizing the versatility of this compound in organic chemistry .

Chemical Structure and Properties

The molecular formula for this compound is C19H12N2O3C_{19}H_{12}N_2O_3 with a molecular weight of approximately 316.31 g/mol. Its structure features a chromene moiety fused with a pyrazole ring, which is responsible for its biological activity .

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains, including E. coli and Bacillus subtilis. In vitro tests have indicated that it can effectively inhibit the growth of these pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in several studies. It acts as a COX-2 inhibitor, which is crucial in the management of inflammation-related diseases. Experimental models have shown that it reduces edema and other inflammatory markers .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Efficacy : A study reported that derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy against Mycobacterium tuberculosis, showing promising results comparable to standard antibiotics .
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammatory responses in carrageenan-induced paw edema tests, highlighting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Biological Activity Effectiveness Mechanism
AntitumorSignificantApoptosis induction, cell cycle arrest
AntimicrobialEffectiveInhibition of bacterial growth
Anti-inflammatoryNotableCOX-2 inhibition

Q & A

Q. Q1. What methodologies are optimal for synthesizing 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile with high purity and yield?

Methodological Answer: Synthesis often involves multi-step protocols. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled heating (50°C, 16 hours). Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields ~88% purity. Key parameters include solvent choice, stoichiometric ratios (e.g., 7.5 equiv. azido reagent), and temperature control to minimize side reactions .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm aromatic protons (δ 7.20–7.54 ppm) and carbonyl groups (δ 167–170 ppm) .
  • IR Spectroscopy : Identify C≡N (2231 cm⁻¹) and C=O (1670 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve regioselectivity of the pyrazole-chromene linkage (e.g., torsion angles < 5° for planar alignment) .
    Discrepancies in spectral data (e.g., unexpected NH signals) may indicate incomplete cyclization or solvent residues .

Advanced Research Questions

Q. Q3. How can mechanistic studies resolve contradictions in reported biological activities (e.g., antioxidant vs. antidiabetic effects)?

Methodological Answer: Contradictions arise from assay design variations. For example:

  • Antioxidant Activity : DPPH/ABTS assays (IC₅₀ ~10–50 µM) correlate with electron-donating substituents on the chromene ring .
  • Antidiabetic Activity : α-Glucosidase inhibition (IC₥₀ ~20 µM) depends on pyrazole’s electron-withdrawing groups .
    Validation Strategy :
    • Use standardized assay protocols (e.g., ISO 10993-5 for cytotoxicity).
    • Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing -CN with -COOH) .

Q. Q4. What computational approaches predict the compound’s reactivity in novel environments (e.g., indoor surfaces)?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution (e.g., nucleophilic attack at C-4 of pyrazole) .
  • Molecular Dynamics (MD) : Simulate adsorption on silica surfaces (common indoor material) to assess stability under humidity .
  • Docking Studies : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. Q5. How can researchers address regioselectivity challenges during functionalization of the pyrazole ring?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) direct electrophiles to C-5 .
  • Steric Hindrance : Bulky substituents on the chromene ring favor substitution at less hindered positions .
    Experimental Optimization :
    • Use directing groups (e.g., -NH₂) in transient protection strategies .
    • Monitor reaction progress via LC-MS to isolate intermediates .

Q. Q6. What analytical strategies identify degradation products under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), alkaline (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C .
  • HPLC-MS/MS : Track degradation pathways (e.g., hydrolysis of the lactone ring in chromene at pH > 10) .
  • Stability-Indicating Methods : Validate using ICH guidelines (e.g., QbD for method robustness) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.